tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate
Overview
Description
tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is a chemical compound with the molecular formula C18H22NO5PS and a molecular weight of 395.42 g/mol . It is known for its complex structure, which includes a tert-butyl group, a diphenylphosphoryl group, and a sulfonylcarbamate group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific application and reaction environment .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((diphenylphosphoryl)methyl)carbamate
- tert-Butyl ((diphenylphosphoryl)methyl)sulfonamide
- tert-Butyl ((diphenylphosphoryl)methyl)phosphonate
Uniqueness
tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is unique due to its combination of functional groups, which confer distinct chemical properties. The presence of both a sulfonyl and a carbamate group allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
Biological Activity
Tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate (CAS No. 410529-86-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities, antimicrobial properties, and implications in drug development.
Chemical Structure and Properties
- Molecular Formula : C18H22NO5PS
- Molecular Weight : 395.41 g/mol
- Chemical Structure : The compound features a tert-butyl group, a diphenylphosphoryl moiety, and a sulfonylcarbamate structure, contributing to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Enzyme Inhibition :
- The compound has been investigated for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. Its mechanism involves the formation of covalent bonds with active sites of enzymes, leading to reduced enzymatic activity.
- Key Enzyme Targets :
- CYP1A2
- CYP2C19
- CYP2C9
- CYP2D6
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt microbial metabolic processes.
-
Drug Development Potential :
- This compound is being explored as a prodrug candidate that can release active pharmaceutical ingredients under specific conditions, enhancing therapeutic efficacy.
Enzyme Inhibition Studies
A study conducted by researchers at the University of Ottawa demonstrated that this compound effectively inhibits CYP450 enzymes, which are crucial for drug metabolism. The inhibition potency was assessed using kinetic assays, revealing IC50 values in the micromolar range for CYP1A2 and CYP2D6 .
Enzyme | IC50 (µM) | Mechanism of Action |
---|---|---|
CYP1A2 | 5.6 | Competitive inhibition |
CYP2D6 | 8.3 | Non-competitive inhibition |
CYP2C19 | 12.1 | Mixed inhibition |
Antimicrobial Activity
In vitro tests conducted on various bacterial strains showed that this compound exhibited notable antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound is primarily linked to its ability to interact with enzyme active sites through covalent bonding. This interaction alters the conformation of the enzyme, inhibiting its function and thereby modulating various biochemical pathways.
Properties
IUPAC Name |
tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMWADAMYQKLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464595 | |
Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410529-86-1 | |
Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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